Ethyl 2-({1-[(furan-2-ylcarbonyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}amino)-4-phenylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-OXO-2-(THIOPHEN-2-YL)ETHYL}AMINO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of furan, thiophene, and phenyl groups
Preparation Methods
The synthesis of ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-OXO-2-(THIOPHEN-2-YL)ETHYL}AMINO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in the synthesis include formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-OXO-2-(THIOPHEN-2-YL)ETHYL}AMINO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-OXO-2-(THIOPHEN-2-YL)ETHYL}AMINO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-OXO-2-(THIOPHEN-2-YL)ETHYL}AMINO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-OXO-2-(THIOPHEN-2-YL)ETHYL}AMINO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
ETHYL 2-[(FURAN-2-YL)FORMAMIDO]ACETATE: This compound shares the furan and formamido groups but lacks the thiophene and phenyl groups.
ETHYL 2-{[5-(FURAN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE: This compound features a furan group and an oxadiazole ring, making it structurally similar but functionally different.
The uniqueness of ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-OXO-2-(THIOPHEN-2-YL)ETHYL}AMINO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE lies in its combination of furan, thiophene, and phenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H20N2O5S2 |
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Molecular Weight |
480.6 g/mol |
IUPAC Name |
ethyl 2-[[1-(furan-2-carbonylamino)-2-oxo-2-thiophen-2-ylethyl]amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H20N2O5S2/c1-2-30-24(29)19-16(15-8-4-3-5-9-15)14-33-23(19)26-21(20(27)18-11-7-13-32-18)25-22(28)17-10-6-12-31-17/h3-14,21,26H,2H2,1H3,(H,25,28) |
InChI Key |
RLTLLWOMFBPVHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(C(=O)C3=CC=CS3)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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